![molecular formula C5H6O B15162131 (1S)-6-Oxabicyclo[3.1.0]hex-2-ene CAS No. 172016-38-5](/img/structure/B15162131.png)
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-6-Oxabicyclo[310]hex-2-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Oxabicyclo[3.1.0]hex-2-ene typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur at the strained ring positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, particularly in drug design and development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1S)-6-Oxabicyclo[3.1.0]hex-2-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring opens to form more stable oxygenated products, while in substitution reactions, the ring strain facilitates the addition of nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sesquithujene: A sesquiterpene with a similar bicyclic structure but with additional alkyl groups.
Alpha-thujene: A thujene with a bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 2 and 5 by methyl and isopropyl groups.
Uniqueness
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene is unique due to the presence of an oxygen atom within its bicyclic framework, which imparts distinct reactivity and potential applications compared to its hydrocarbon counterparts. The oxygen atom introduces additional sites for chemical modification and enhances the compound’s reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
172016-38-5 |
|---|---|
Molekularformel |
C5H6O |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
(1S)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2/t4-,5?/m0/s1 |
InChI-Schlüssel |
ASZFCDOTGITCJI-ROLXFIACSA-N |
Isomerische SMILES |
C1C=C[C@H]2C1O2 |
Kanonische SMILES |
C1C=CC2C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


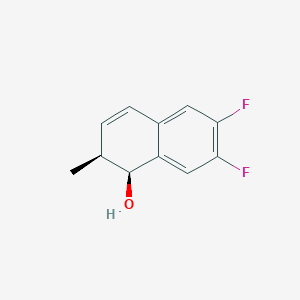
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
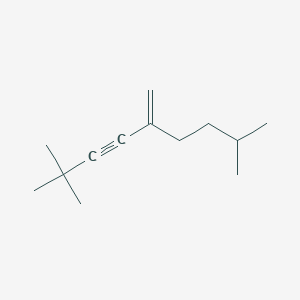
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

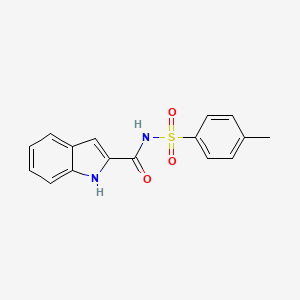
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
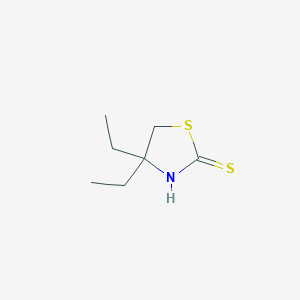

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
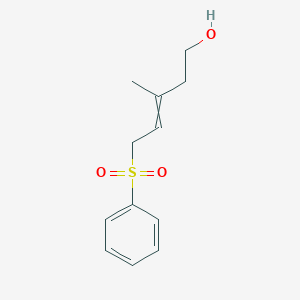
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
